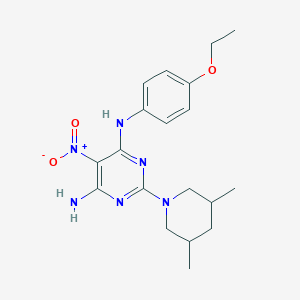

![molecular formula C23H25N5O3 B356391 2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 841207-46-3](/img/structure/B356391.png)

2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a quinoxaline derivative. Quinoxalines are heterocyclic compounds with a two-ring structure consisting of a benzene ring fused to a pyrazine ring. They are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the condensation of a 1,2-diketone (such as a glyoxal derivative) with a 1,2-diamine (such as phenylenediamine). This forms the quinoxaline core, which can then be further substituted with various groups to give the desired product .Chemical Reactions Analysis

As a quinoxaline derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino group could be acylated or alkylated, or it could participate in condensation reactions. The carboxamide group could also undergo various transformations, such as hydrolysis to the corresponding carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar sec-butyl group could give the compound both hydrophilic and hydrophobic properties. The compound’s solubility, melting point, and other properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

Antiulcer Activity

This compound has been synthesized and evaluated for its effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. Derivatives of this compound, particularly those with a carbamoyl group introduced into the phenylamino part, have shown significant antiulcer activity .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with thearyl hydrocarbon receptor (AhR) . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .

Mode of Action

It’s known that ahr activity in tumor-associated macrophages (tams) can be influenced by certain compounds . TAMs exhibit high AhR activity, and AhR-deficient macrophages develop an inflammatory phenotype . Deletion of AhR in myeloid cells or pharmacologic inhibition of AhR can reduce tumor growth and improve the efficacy of immune checkpoint blockade .

Biochemical Pathways

It’s known that macrophage ahr activity can be dependent on the metabolization of dietary tryptophan to indoles by lactobacillus . Removal of dietary tryptophan can reduce TAM AhR activity and promote intra-tumoral accumulation of TNFα+IFNγ+CD8+ T cells .

Result of Action

It’s known that the provision of dietary indoles can block the effect of increased intra-tumoral accumulation of tnfα+ifnγ+cd8+ t cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dietary tryptophan and its metabolization to indoles by Lactobacillus can influence the AhR activity in TAMs .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N-butan-2-yl-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-5-13(2)25-23(29)19-20-22(27-16-9-7-6-8-15(16)26-20)28(21(19)24)14-10-11-17(30-3)18(12-14)31-4/h6-13H,5,24H2,1-4H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAAFFKDUZYAHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356308.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356309.png)

![1-sec-butyl-3-[(4-chlorophenyl)sulfonyl]-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B356316.png)

![4-cinnamoyl-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356317.png)

![2,12-Dimethyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide](/img/structure/B356318.png)

![3-[2-(diethylamino)ethyl]-8,8-dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B356319.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B356320.png)

amine](/img/structure/B356321.png)

![4-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B356326.png)

![7-Methyl-2-(1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356328.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356330.png)

![1-(4-Fluorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356331.png)